molecular formula C12H9ClN4OS B2460142 6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 877630-74-5

6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2460142
CAS No.: 877630-74-5
M. Wt: 292.74
InChI Key: AOQNLSATSCPIAI-UHFFFAOYSA-N
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Description

6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and therapeutic potential.

Properties

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c13-9-4-2-1-3-7(9)6-19-12-15-10-8(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNLSATSCPIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzyl mercaptan with a pyrazolo[3,4-d]pyrimidine derivative under reflux conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-chlorophenyl group and the methylsulfanyl moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Biological Activity

The compound 6-{[(2-chlorophenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H9ClN4OS\text{C}_{11}\text{H}_{9}\text{ClN}_{4}\text{OS}

This structure includes a pyrazolo ring fused with a pyrimidine ring and a chlorophenylmethyl sulfanyl substituent, which may influence its biological properties.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit considerable antitumor activity. For instance, derivatives of this compound have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. A study demonstrated that compounds with similar structures inhibited BRAF(V600E) and EGFR pathways effectively, suggesting that this compound may also possess similar antitumor properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo derivatives is well-documented. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may also demonstrate significant anti-inflammatory activity.

Antimicrobial Activity

Pyrazole derivatives have shown promising results against various bacterial and fungal strains. In particular, compounds similar to this compound have been tested against pathogens like E. coli and Staphylococcus aureus, demonstrating notable antimicrobial effects . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo and pyrimidine rings can enhance potency and selectivity. For example:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups (like chlorine) can increase the compound's reactivity and biological efficacy.
  • Sulfanyl group : This moiety is essential for maintaining the compound's interaction with target proteins involved in its pharmacological effects.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo derivatives:

  • Antitumor Evaluation : A derivative structurally similar to this compound was tested against human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range .
  • Anti-inflammatory Studies : A series of pyrazolo compounds were synthesized and tested for their ability to inhibit TNF-α production in macrophages. The most active compound showed a significant reduction in cytokine levels compared to untreated controls .
  • Antimicrobial Testing : In vitro assays against common bacterial strains revealed that certain analogs had minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin .

Q & A

Q. Table 1: Synthetic Approaches for Analogous Compounds

StepReagents/CatalystsConditionsReference
Core functionalizationNaH, (2-chlorophenyl)methyl thiolDMF, 60°C, 12h
Sulfanyl couplingCopper triflateReflux in ethanol, 8h
PurificationColumn chromatographyHexane:EtOAc (3:1)

Basic: How is the structural confirmation of this compound performed?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Analyze deuterated DMSO solutions to identify protons (e.g., aromatic H at δ 7.2–8.1 ppm) and carbons (e.g., pyrimidine C=O at ~165 ppm) .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve crystal structures for absolute configuration verification (if crystals are obtainable) .

Basic: What preliminary biological activities have been reported for structural analogs?

Methodological Answer:
Analogous pyrazolo-pyrimidine derivatives exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and C. albicans due to chloroaryl and sulfanyl groups disrupting microbial membranes .
  • Enzyme inhibition : IC₅₀ of 50–100 nM against kinases (e.g., CDK2) via competitive binding at ATP pockets .

Q. Table 2: Bioactivity of Structural Analogs

Compound FeatureBiological ActivityMechanism InsightsReference
Chlorophenyl-sulfanyl moietyAntibacterialMembrane disruption
Pyrimidinone coreKinase inhibitionATP-binding site competition
Nitro substituentsAntiviral (IC₅₀ = 10 nM)Viral protease inhibition

Advanced: How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer:

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective coupling .
  • Temperature control : Maintain reactions at 60–80°C to avoid decomposition .
  • pH adjustment : Use buffered conditions (pH 7–8) during thiol addition to prevent disulfide formation .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Structural validation : Reconfirm compound purity via HPLC (>98%) and NMR to rule out batch variability .
  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., 2-chlorophenyl vs. 4-nitrophenyl) with activity trends .

Advanced: What mechanistic insights exist for its biological activity?

Methodological Answer:

  • Enzymatic assays : Measure competitive inhibition via Lineweaver-Burk plots for kinases .
  • Molecular dynamics simulations : Model binding stability of the sulfanyl group in hydrophobic enzyme pockets .
  • Cellular uptake studies : Use fluorescent tagging to track intracellular accumulation in cancer cell lines .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable substituents : Synthesize derivatives with halogens (Cl, F), electron-withdrawing (NO₂), or bulky groups (methyl) at the phenyl ring .
  • Biological testing : Screen analogs against a panel of targets (e.g., kinases, microbial strains) to identify pharmacophores .
  • Data correlation : Use QSAR models to link logP values (<3.5) with membrane permeability .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • Degradation studies : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS for hydrolytic byproducts (e.g., free thiols) .
  • Light sensitivity : Monitor UV-induced decomposition by tracking absorbance at λmax (e.g., 320 nm) .
  • Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation sites .

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